molecular formula C18H22NaO5S B195178 Estrone 3-sulfate sodium salt CAS No. 438-67-5

Estrone 3-sulfate sodium salt

Cat. No.: B195178
CAS No.: 438-67-5
M. Wt: 373.4 g/mol
InChI Key: NXIYWKXROFOTPA-ZFINNJDLSA-N
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Mechanism of Action

Target of Action

Premarin, a brand of conjugated estrogens, primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues in the body, including the reproductive system, cardiovascular system, and bone . They play a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics .

Mode of Action

Premarin, being a complex mixture of estrogenic components, binds to and activates ERα and ERβ . This binding triggers a series of cellular responses, including the modulation of gene expression and cellular growth . The activation of these receptors by Premarin leads to a reduction in the elevated levels of gonadotropins seen in postmenopausal women .

Biochemical Pathways

The activation of ERs by Premarin influences several biochemical pathways. It modulates transcription through interactions with cofactors, including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors . This modulation can lead to changes in cell differentiation, proliferation, and survival.

Pharmacokinetics

Premarin, being water-soluble, is well-absorbed from the gastrointestinal tract after oral administration . The distribution of Premarin and its metabolites is wide, with higher concentrations found in sex hormone-responsive tissues

Result of Action

The action of Premarin at the molecular and cellular level leads to several effects. It decreases post-injury lesion volume, attenuates neuronal cell death, inflammation, and axonal damage . It also alters the balance of pro- and anti-apoptotic proteins in favor of cell survival and improves angiogenesis and microvascular growth . These effects contribute to the therapeutic benefits of Premarin in treating menopausal symptoms and preventing osteoporosis .

Action Environment

Environmental factors, particularly diet, can influence the action of Premarin. Dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease . Plant-based diets have been associated with a lower risk for cardiovascular disease, cardiometabolic disease, and chronic kidney disease . These beneficial effects of consuming a plant-based diet are also observed in preeclampsia . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone 3-sulfate sodium salt is not synthesized chemically but is derived from natural sources. The conjugated estrogens in this compound are isolated from the urine of pregnant mares. The estrogens are then purified and conjugated to sodium sulfate by ester bonds to make them more water-soluble .

Industrial Production Methods

The industrial production of this compound involves collecting urine from pregnant mares, isolating the estrogen compounds, and then purifying and conjugating them to sodium sulfate. This process ensures that the final product contains a consistent mixture of estrogen compounds .

Chemical Reactions Analysis

Types of Reactions

Estrone 3-sulfate sodium salt, being a mixture of conjugated estrogens, can undergo various chemical reactions typical of estrogen compounds. These include:

    Oxidation: Estrogens can be oxidized to form quinones and other oxidative metabolites.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Estrogens can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of estrogens include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the estrogen compounds.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original estrogen compounds. These derivatives can have different biological activities and are often studied for their potential therapeutic effects .

Scientific Research Applications

Estrone 3-sulfate sodium salt has a wide range of scientific research applications, including:

Properties

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product.

CAS No.

438-67-5

Molecular Formula

C18H22NaO5S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1

InChI Key

NXIYWKXROFOTPA-ZFINNJDLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Appearance

White to Off-White Solid

melting_point

Can range from 173-282 °C depending of the component

12126-59-9
438-67-5

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

481-97-0 (Parent)

solubility

Soluble

Synonyms

Carentil
Climarest
Climopax
Congest
Conjugated Equine Estrogens
Conjugated Estrogenic Hormones
Conjugated Estrogenic Substances
Conjugated Estrogens
Dagynil
Equine Estrogens, Conjugated
Estro Feminal
Estro-Feminal
Estrogenic Hormones, Conjugated
Estrogenic Substances, Conjugated
Estrogens, Conjugated
Estrogens, Conjugated (USP)
Femavit
Oestro Feminal
Oestro-Feminal
Oestrofeminal
Prelestrin
Premarin
Presomen
Progens
Transannon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrone 3-sulfate sodium salt
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Estrone 3-sulfate sodium salt
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Estrone 3-sulfate sodium salt
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Estrone 3-sulfate sodium salt
Reactant of Route 5
Estrone 3-sulfate sodium salt
Reactant of Route 6
Estrone 3-sulfate sodium salt

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